8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with bromine and amine functional groups attached. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine typically involves the cyclization of pyrimidinylhydrazones under oxidative conditions. One common method involves the use of iodine as an oxidizing agent to facilitate the cyclization process . Another approach includes a one-pot catalyst-free procedure at room temperature, which involves the reaction of dibenzoylacetylene and triazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to achieve high yields and purity, while ensuring cost-effectiveness and scalability. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as iodine for oxidative cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is a target for cancer treatment.
Biological Research: The compound has shown cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Pharmaceutical Research: Its derivatives are being explored for their potential therapeutic applications in treating hyperproliferative disorders and other diseases.
Mechanism of Action
The mechanism of action of 8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine involves the inhibition of CDK2, a key regulator of the cell cycle. By binding to the active site of CDK2, the compound disrupts the cell cycle progression, leading to apoptosis (programmed cell death) in cancer cells . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure and biological activity.
Thiazolo[3,2-b][1,2,4]triazole: A compound with a different heterocyclic framework but similar synthetic routes and applications.
Uniqueness
8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This unique structure contributes to its distinct biological activities and potential as a therapeutic agent.
Properties
Molecular Formula |
C5H5BrN6 |
---|---|
Molecular Weight |
229.04 g/mol |
IUPAC Name |
8-bromo-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine |
InChI |
InChI=1S/C5H5BrN6/c6-2-3(7)11-5(8)12-4(2)9-1-10-12/h1H,7H2,(H2,8,11) |
InChI Key |
ZDOIVGQYISHAJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN2C(=N1)C(=C(N=C2N)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.